N-ethyl-5-fluoro-2-methylaniline hydrochloride
Overview
Description
“N-ethyl-5-fluoro-2-methylaniline hydrochloride” is a chemical compound with the CAS Number: 2097955-98-9 . It has a molecular weight of 189.66 .
Molecular Structure Analysis
The InChI code for “N-ethyl-5-fluoro-2-methylaniline hydrochloride” is1S/C9H12FN.ClH/c1-3-11-9-6-8 (10)5-4-7 (9)2;/h4-6,11H,3H2,1-2H3;1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research highlighted the use of fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complexes in organic synthesis, demonstrating their effectiveness in catalyzing the formylation and methylation of amines using CO2. The study emphasized the superior catalytic activity of these complexes, particularly in reactions involving N-methylanilines, offering a promising method for CO2 utilization and functionalization of amines (Yang et al., 2015).
Antibacterial Drug Development
Research has explored the antibacterial properties of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, investigating their potential as inhibitors of bacterial DNA polymerase IIIC and Gram-positive bacteria. These compounds have shown promising antibacterial activity and potential therapeutic applications in addressing bacterial infections (Zhi et al., 2005).
Fluoroaniline Derivatives in Polymer Chemistry
The pH sensitivity of polyaniline and its derivatives, including 2-methylaniline, has been studied, revealing the influence of substituents and acid anions used in electropolymerization on the pH response of these materials. This research contributes to the understanding of the chemical behavior of substituted polyanilines and their potential applications in pH-sensitive devices (Lindfors & Ivaska, 2002).
properties
IUPAC Name |
N-ethyl-5-fluoro-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-9-6-8(10)5-4-7(9)2;/h4-6,11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIWOHBAYGFUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-fluoro-2-methylaniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.